tert-Butyl 4-bromo-2-formyl-1H-pyrrole-1-carboxylate
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Overview
Description
tert-Butyl 4-bromo-2-formyl-1H-pyrrole-1-carboxylate is a heterocyclic organic compound that features a pyrrole ring substituted with a tert-butyl ester, a bromine atom, and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-bromo-2-formyl-1H-pyrrole-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-bromo-1H-pyrrole.
Formylation: The Vilsmeier-Haack reaction is used to introduce the formyl group at the 2-position of the pyrrole ring. This involves the reaction of the pyrrole with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphoryl chloride) at low temperatures.
Protection: The nitrogen atom of the pyrrole ring is protected using tert-butyl chloroformate to form the tert-butyl ester.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-bromo-2-formyl-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products
Substitution: Various substituted pyrrole derivatives.
Reduction: tert-Butyl 4-bromo-2-hydroxymethyl-1H-pyrrole-1-carboxylate.
Oxidation: tert-Butyl 4-bromo-2-carboxyl-1H-pyrrole-1-carboxylate.
Scientific Research Applications
tert-Butyl 4-bromo-2-formyl-1H-pyrrole-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Material Science: It is utilized in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-bromo-2-formyl-1H-pyrrole-1-carboxylate largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate: Similar structure but with a pyrazole ring instead of a pyrrole ring.
tert-Butyl 2-formyl-1H-pyrrole-1-carboxylate: Similar structure but without the bromine atom.
Uniqueness
tert-Butyl 4-bromo-2-formyl-1H-pyrrole-1-carboxylate is unique due to the combination of substituents on the pyrrole ring, which imparts distinct reactivity and potential for diverse chemical transformations. The presence of both a formyl group and a bromine atom allows for versatile functionalization, making it a valuable intermediate in organic synthesis.
Biological Activity
Tert-butyl 4-bromo-2-formyl-1H-pyrrole-1-carboxylate (CAS No. 1107645-06-6) is a pyrrole derivative that has garnered attention due to its potential biological activities. Pyrrole and its derivatives are known for their diverse pharmacological properties, including anticancer, antibacterial, and antifungal activities. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.
- Molecular Formula : C10H12BrNO3
- Molecular Weight : 274.11 g/mol
- Storage Conditions : Should be stored in an inert atmosphere at temperatures between 2°C and 8°C to maintain stability .
Antitumor Activity
Research indicates that pyrrole derivatives exhibit significant antitumor properties. For instance, studies on similar compounds have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and proliferation.
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
Compound A | A-431 | 0.065 |
Compound B | MDA-MB-468 | 9.4 |
This compound | TBD | TBD |
The exact IC50 values for this compound are yet to be determined in specific studies; however, the structural similarities with known active compounds suggest potential efficacy against tumor cells.
Antibacterial Activity
Pyrrole derivatives have also been explored for their antibacterial properties. The presence of halogens, such as bromine in this compound, can enhance antimicrobial activity. For example, related pyrrole compounds have demonstrated effective inhibition against Gram-positive bacteria like Staphylococcus aureus.
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
Pyrrole Derivative X | 3.125 | Staphylococcus aureus |
Pyrrole Derivative Y | 12.5 | Escherichia coli |
The minimum inhibitory concentration (MIC) for this compound has not been explicitly reported but is expected to be in a similar range due to structural activity relationships observed in related compounds .
The biological activity of pyrrole derivatives is often attributed to their ability to interact with various biological targets:
- Inhibition of Enzyme Activity : Many pyrrole compounds act as enzyme inhibitors, affecting pathways critical for cell survival and proliferation.
- Interference with DNA Synthesis : Some derivatives may disrupt DNA replication processes, leading to apoptosis in cancer cells.
Case Studies
Several studies have highlighted the potential of pyrrole derivatives in drug development:
- Antitumor Evaluations : A study synthesized multiple pyrrole-based compounds and evaluated their antitumor activity against a panel of human carcinoma cell lines. The results indicated that modifications at the pyrrole ring could significantly affect potency and selectivity .
- Antimicrobial Studies : Research into a series of substituted pyrroles demonstrated varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that structural modifications can optimize efficacy .
Properties
IUPAC Name |
tert-butyl 4-bromo-2-formylpyrrole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMQXYXWFQHZOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C=C1C=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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